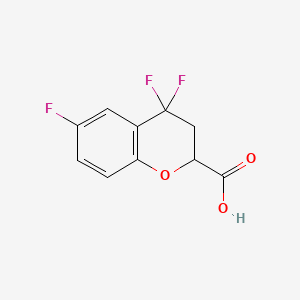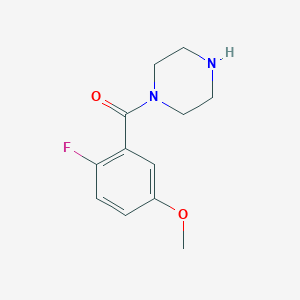
(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C12H15FN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter activity.
Industrial Applications: It is used in the synthesis of other complex organic compounds and intermediates
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, influencing neurotransmitter pathways. This binding can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and other neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyphenyl)(piperazin-1-yl)methanone
- (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to receptors, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H15FN2O2 |
|---|---|
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
(2-fluoro-5-methoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15FN2O2/c1-17-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Clé InChI |
UWXNSRXSNPZXET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


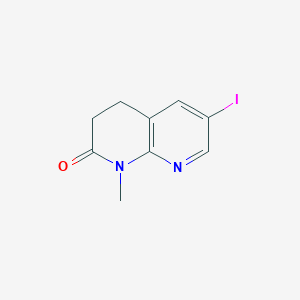
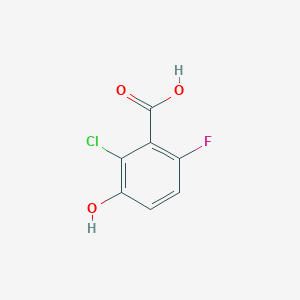

![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
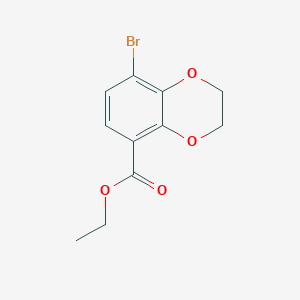
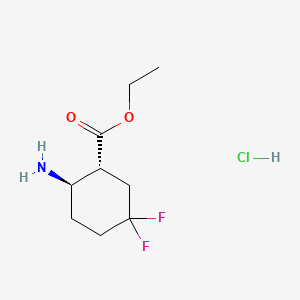
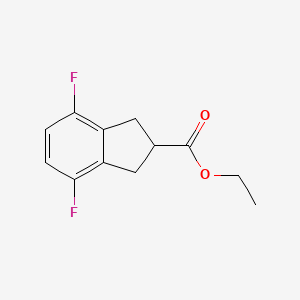

![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)


